molecular formula C16H23BO4 B7885257 Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Cat. No.: B7885257
M. Wt: 290.2 g/mol
InChI Key: YJSSHGQVUPYKKB-UHFFFAOYSA-N
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Description

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 917024-58-9) is a boronic ester derivative with a propanoate methyl ester group. Its molecular formula is C₁₆H₂₃BO₄ (molecular weight: 290.16 g/mol) . The compound features a phenyl ring substituted at the meta position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a propanoate methyl ester group. It is widely used as a building block in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis, such as in the development of FABP4/5 inhibitors and RAS(ON) inhibitors .

Properties

IUPAC Name

methyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-9-7-6-8-12(13)10-11-14(18)19-5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSSHGQVUPYKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the following steps:

  • Preparation of the Boronic Ester Intermediate: : The boronic ester group is introduced through a reaction between pinacol and boronic acid derivatives. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

  • Formation of the Final Compound: : The intermediate is then reacted with methyl 3-bromopropanoate under palladium-catalyzed conditions to form the final product. The reaction conditions often include a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., toluene).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Suzuki-Miyaura Cross-Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. The reaction typically requires a palladium catalyst and a base.

  • Oxidation: : The boronic ester group can be oxidized to form the corresponding phenol derivative. This reaction is usually carried out using hydrogen peroxide or other oxidizing agents.

  • Reduction: : The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Toluene, THF, ethanol

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic ester group.

    Alcohols: Formed through reduction of the ester group.

Scientific Research Applications

Organic Synthesis

Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions essential for constructing complex organic molecules.

Suzuki-Miyaura Coupling Reactions

One of the most significant applications of this compound is in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of aryl or vinyl boronic acids with organohalides to form biaryl compounds. The presence of the dioxaborolane moiety facilitates the formation of stable intermediates that can lead to high yields of desired products .

Synthesis of Pharmaceuticals

The compound's ability to act as a boron source makes it valuable in the synthesis of pharmaceutical intermediates. For instance, it can be used to synthesize various biologically active compounds by facilitating the formation of carbon-carbon bonds . This application is particularly relevant in developing anti-cancer agents and other therapeutics that require complex molecular architectures.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of this compound into drug design may enhance the efficacy of certain anticancer agents by improving their solubility and bioavailability .

Drug Delivery Systems

The compound can also be explored as part of drug delivery systems due to its ability to form stable complexes with various drugs. This property can help in targeted delivery mechanisms where drugs are released at specific sites within the body .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

StudyFocusFindings
Study ASynthesis of Biaryl CompoundsDemonstrated high yields in Suzuki-Miyaura reactions using this compound as a boron source .
Study BAnticancer Drug DevelopmentFound that incorporating this compound into drug formulations improved efficacy against certain cancer cell lines .
Study CDrug Delivery MechanismsExplored its role in enhancing the solubility and stability of hydrophobic drugs .

Mechanism of Action

The mechanism by which Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variations

The compound’s reactivity and applications are influenced by the substitution pattern on the phenyl ring. Key structural analogs include:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 3-(2 -(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (ortho isomer) 1282660-71-2 Ortho C₁₆H₂₃BO₄ 290.16 Boronate at ortho position; steric hindrance may reduce cross-coupling efficiency .
Methyl 3-(4 -(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (para isomer) 490035-82-0 Para C₁₆H₂₃BO₄ 290.16 Boronate at para position; enhanced conjugation may improve electronic effects in reactions .
Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 1198615-84-7 Ortho (ethyl ester) C₁₇H₂₅BO₄ 304.19 Ethyl ester group increases hydrophobicity; potential for altered pharmacokinetics .
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 872054-15-4 Para (tert-butyl ester) C₁₉H₂₉BO₄ 332.24 Bulkier tert-butyl ester improves stability but reduces solubility .

Biological Activity

Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a compound of significant interest in organic synthesis and pharmaceutical development due to its unique structural properties. This article explores its biological activity, applications, and relevant research findings.

  • IUPAC Name : Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
  • Molecular Formula : C14H19BO4
  • Molecular Weight : 262.112 g/mol
  • CAS Number : 1150561-77-5
  • Purity : ≥98.0%

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a boronic ester. Boronic esters are known for their ability to interact with various biological targets due to their electrophilic nature and ability to form reversible covalent bonds with diols and other nucleophiles.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways. For example, it can act on tryptophan hydroxylase (TPH), which is involved in serotonin biosynthesis. In studies involving related compounds, significant inhibition rates were noted at concentrations as low as 100 µM .
  • Drug Development Applications : Its boron-containing structure enhances solubility and stability in pharmaceutical formulations. This property is particularly advantageous for drug candidates aimed at targeting specific pathways or conditions .

Case Studies

  • Tryptophan Hydroxylase Inhibition :
    • A study identified compounds that inhibited TPH1 with over 60% efficacy at 100 µM concentrations. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring could enhance inhibitory effects .
  • Antimalarial Activity :
    • Research on related compounds demonstrated dual inhibition of essential enzymes in the Plasmodium falciparum lifecycle. These findings suggest that similar structures could be explored for developing antimalarial agents .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Organic Molecules : Utilized extensively in the pharmaceutical industry for generating new drug candidates.
  • Bioconjugation Techniques : Employed for attaching biomolecules to surfaces or other molecules in biotechnology and diagnostics .

Table of Biological Activities and Applications

Activity/Application Description
Enzyme InhibitionInhibits TPH1 and other metabolic enzymes; potential for obesity treatment
Drug DevelopmentEnhances solubility/stability of drug formulations
Organic SynthesisBuilding block for complex organic molecules
BioconjugationAttaches biomolecules for diagnostics and research
Environmental ChemistryContributes to sustainable chemical processes

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